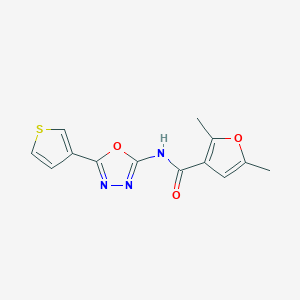

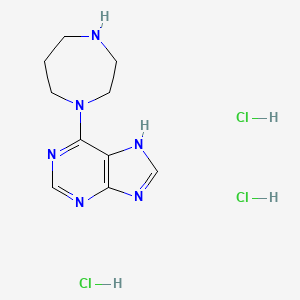

![molecular formula C25H23FN2O3S B2520696 {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone CAS No. 1114853-07-4](/img/structure/B2520696.png)

{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H23FN2O3S and its molecular weight is 450.53. The purity is usually 95%.

BenchChem offers high-quality {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Isoxazolone-Type Heterocycles

The compound has been evaluated for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers have used catalysts based on silver nanoparticles impregnated on commercial support oxides (such as Al₂O₃, CeO₂, and MgO). The results showed that all three catalysts (Ag–Al₂O₃, Ag–MgO, and Ag–CeO₂) facilitated the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one from an aldehyde starting molecule. Notably, the Ag–CeO₂ catalyst demonstrated a remarkable yield of up to 94%, adhering to the principles of green chemistry .

Antifungal Activity

The compound and its derivatives have exhibited antifungal activity against various fungal strains. Minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml. These findings highlight its potential as an antifungal agent .

Electroluminescence Performances

A related silole monomer with two N,N-dimethylamino-phenyl substitutions on the silicon atom was synthesized. Copolymers derived from this silole monomer demonstrated electroluminescence properties. These materials could find applications in optoelectronic devices .

Bacteriostatic and Fungistatic Activities

The compound’s derivatives were tested for bacteriostatic and fungistatic activities. Researchers determined the minimum bacteriostatic concentration (MBsC) and minimum fungistatic concentration (MFsC) using serial dilutions. These results contribute to understanding its potential in combating bacterial and fungal infections .

Pharmacological Applications

Five-member cyclic oxime esters, including isoxazolones, have attracted attention in pharmacology. The compound’s derivatives have shown promise as antibacterial, anticonvulsant, antifungal, antidiabetic, and anticancer agents. Additionally, they are used as fungicides and insecticides in agrochemistry .

Theoretical Properties

The molecule obtained from the synthesis process has also been subject to theoretical studies. Properties such as electronic chemical potential (µ), chemical hardness (η), and chemical softness (S) were investigated based on the electron energies of the frontier molecular orbitals (HOMO and LUMO) at the ground state .

properties

IUPAC Name |

[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3S/c1-16-5-11-21(17(2)13-16)25(29)24-15-28(20-9-7-19(8-10-20)27(3)4)22-14-18(26)6-12-23(22)32(24,30)31/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOAUOVSCGBKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

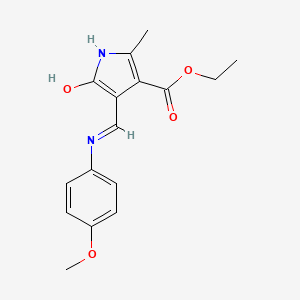

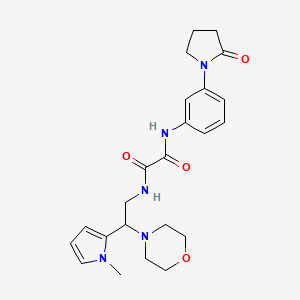

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)

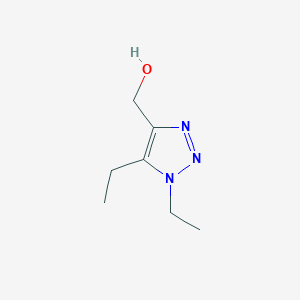

![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

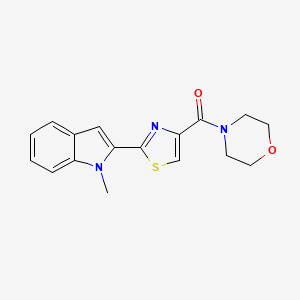

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

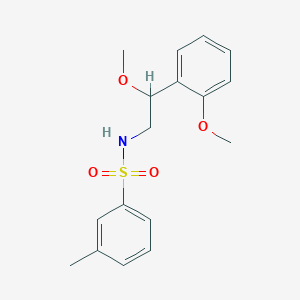

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)